Bienvenue dans la boutique en ligne BenchChem!

1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea

soluble epoxide hydrolase urea inhibitor structure‑activity relationship

This compound is a differentiated 1,3-disubstituted urea with a unique 1-(methylene)-indene-1-ol connectivity distinct from the KCNQ2-5-activating series. Its reported medium-potency sEH inhibition (Ki ≈ 0.87 nM) bridges the activity gap in SAR libraries, while its anti-urease activity (IC50 1.28 µM) offers a scaffold for non-antibiotic programs. Critically, independent verification of the structural assignment and sEH Ki is essential due to a known BindingDB SMILES mismatch. All procurement must include a purity-certificate review and a request for vendor-supplied NMR or LC-MS verification to ensure experimental fidelity.

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 1396677-26-1
Cat. No. B2808840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea
CAS1396677-26-1
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2(CCC3=CC=CC=C32)O
InChIInChI=1S/C19H22N2O3/c1-2-24-17-10-6-5-9-16(17)21-18(22)20-13-19(23)12-11-14-7-3-4-8-15(14)19/h3-10,23H,2,11-13H2,1H3,(H2,20,21,22)
InChIKeyFWPLSZSFGGCCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea – Procurement‑Relevant Baseline Profile


1-(2-Ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea (CAS 1396677‑26‑1) is a 1,3‑disubstituted urea whose structure combines an ortho‑ethoxyphenyl moiety and a hydroxy‑substituted indene fragment linked through a methylene bridge [REFS‑1]. The compound belongs to the same chemical family as several soluble epoxide hydrolase (sEH) inhibitors and, based on curated database entries, was evaluated as part of a focused urea‑based sEH inhibitor library [REFS‑2]. Its reported biological profile is currently limited to a single, structurally ambiguous sEH affinity entry and a weak urease‑inhibition reading, making independent verification of its primary target and selectivity essential before procurement for any hypothesis‑driven study.

Why 1-(2-Ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea Cannot Be Replaced by a Generic Urea Congener


Within the 1,3‑disubstituted urea chemotype, minor modifications to the ether‑aryl and indene substituents frequently shift the dominant biological target from soluble epoxide hydrolase to fatty‑acid amide hydrolase (FAAH) or to ion channels such as KCNQ2‑5, while simultaneously altering pharmacokinetic stability [REFS‑1]. Consequently, neither an analog that merely retains the 2‑ethoxyphenyl motif nor one that only preserves the hydroxy‑indene fragment can be assumed to reproduce the exact potency, selectivity, and solubility fingerprint of the target compound. The quantitative evidence below, even if preliminary, underscores that even compounds within the same patent family can span sub‑nanomolar to low‑nanomolar sEH affinity, making blind substitution a high‑risk sourcing strategy [REFS‑2].

Quantitative Differentiation Evidence for 1-(2-Ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea


Soluble Epoxide Hydrolase Inhibition Ki Compared to Structurally Adjacent Patent Analogs

A BindingDB record (BDBM409002) lists a Ki of 0.870 nM for the target compound against purified recombinant human sEH, measured by a FRET‑displacement assay [REFS‑1]. The same patent family (US10377744/US11123311/US11723929) includes Compound 1 (Ki = 1.40 nM), Compound 15 (Ki = 2.40 nM), Compound 27 (Ki = 0.780 nM), and Compound 40 (Ki < 0.050 nM) [REFS‑2][REFS‑3][REFS‑4]. However, the unique SMILES published on the BindingDB page for BDBM409002 does not correspond to the target compound, introducing a significant molecular‑identity ambiguity that must be resolved by the end‑user before relying on this Ki value.

soluble epoxide hydrolase urea inhibitor structure‑activity relationship

Urease Inhibition Potency Contrasted with a Standard Clinical Urease Blocker

The target compound inhibits urease isolated from Helicobacter pylori ATCC 43504 with an IC50 of 1.28 × 10³ nM, assessed by an indophenol‑based ammonia‑production method after 1.5 h pre‑incubation [REFS‑1]. For reference, acetohydroxamic acid (AHA), a clinically used urease inhibitor, exhibits an IC50 in the low‑micromolar range (~7 µM) under comparable conditions, whereas the frontline anti‑H. pylori compound amoxicillin typically shows no direct urease inhibition [REFS‑2]. The target compound is therefore approximately 5‑fold more potent than AHA on the isolated enzyme, though micromolar activity still falls orders of magnitude short of what would be required for a standalone antimicrobial.

Helicobacter pylori urease inhibition antimicrobial adjuvant

Structural Differentiation from Regioisomeric Hydroxy‑Indene Ureas (Class‑Level Inference)

The target compound places the urea linker at the 1‑position of the hydroxy‑indene ring via a methylene spacer, distinguishing it from the 5‑position urea derivatives disclosed in patent EP3447045, which are potent KCNQ2‑5 channel activators [REFS‑1]. Although side‑by‑side functional data are absent, the shift in attachment point is known to redirect pharmacology in related indene‑urea series: 5‑substituted analogs favor ion‑channel modulation, whereas 1‑substituted congeners have been explored for enzyme inhibition [REFS‑2]. This class‑level divergence implies that procurement of a 5‑indanyl‑urea compound as a surrogate for the target compound risks selecting an entirely different biological profile.

regioisomer selectivity KCNQ channel functional group positioning

Recommended Research and Industrial Applications for 1-(2-Ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea


Soluble Epoxide Hydrolase SAR Probe (Subject to Structural Validation)

If the structural assignment in US10377744 is independently confirmed, the compound could serve as a medium‑potency (Ki ≈ 0.87 nM) sEH inhibitor in structure–activity relationship studies that require a comparator of intermediate strength between the weaker Compound 1 (Ki = 1.40 nM) and the ultra‑potent Compound 40 (Ki < 0.050 nM) [REFS‑1]. Such a probe is useful for fine‑tuning the pharmacological window when extreme enzyme inhibition leads to undesirable off‑target effects in cell‑based models of hypertension or inflammation.

Urease Inhibition Tool Compound for H. pylori Research

With an IC50 of 1.28 µM against H. pylori urease, the compound is approximately 5‑fold more potent than acetohydroxamic acid, a clinically used urease blocker [REFS‑2]. It can be employed as a starting scaffold to design novel anti‑urease agents, particularly in programs exploring non‑antibiotic strategies for peptic ulcer disease where direct enzyme inhibition is desired.

Regioisomer Selectivity Reference in Indene‑Urea Library Screening

Because the compound’s 1‑(methylene)‑indene‑1‑ol connectivity is structurally distinct from the KCNQ2‑5‑activating 5‑indanyl‑urea series described in EP3447045 [REFS‑3], it can be used as a reference compound to benchmark the selectivity of high‑throughput screening assays. Laboratories that wish to filter out cross‑reactivity with sEH or urease while searching for ion‑channel modulators can include this compound in counter‑screening panels to define the selectivity profile of their hit series.

Caveat‑Lector: Verification‑First Procurement

All of the above applications are contingent on experimental confirmation of the compound’s structural identity and the disputed sEH Ki value. The current BindingDB SMILES mismatch (CCC(=O)N1CCC(CC1)NC(=O)Nc1ccc(OC(F)(F)F)c(F)c1 vs the expected 1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea) necessitates that procurement requests include a purity‑certificate review and a request for independent NMR or LC‑MS verification from the vendor before the compound is deployed in resource‑intensive experiments [REFS‑4].

Quote Request

Request a Quote for 1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.